Methyl 2-(hydroxymethyl)-3-methylbutanoate
Description
Methyl 2-(hydroxymethyl)-3-methylbutanoate (C₇H₁₂O₃, molecular weight 144.17 g/mol) is a chiral ester characterized by a hydroxymethyl (–CH₂OH) group at the C2 position and a methyl (–CH₃) group at the C3 position of the butanoate backbone. This compound is structurally related to α-hydroxy esters and is of interest in organic synthesis, particularly in the production of enantiomerically pure intermediates for pharmaceuticals and bioactive molecules. For example, derivatives like 2-(4-bromophenyl)-2-oxoethyl (S)-2-(hydroxymethyl)-3-methylbutanoate (S-4h) have been synthesized using biocatalytic methods, achieving high enantiomeric purity (99% ee) .
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
methyl 2-(hydroxymethyl)-3-methylbutanoate |
InChI |
InChI=1S/C7H14O3/c1-5(2)6(4-8)7(9)10-3/h5-6,8H,4H2,1-3H3 |
InChI Key |
GPIVIPTZTRRTFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(hydroxymethyl)-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-(hydroxymethyl)-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxymethyl)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-3-methylbutanoic acid.
Reduction: 2-(Hydroxymethyl)-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(hydroxymethyl)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways involving esters and alcohols.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(hydroxymethyl)-3-methylbutanoate depends on its specific application. In chemical reactions, the hydroxymethyl group can act as a nucleophile, participating in various substitution and addition reactions. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₇H₁₂O₃
- Functional Groups : Ester, hydroxymethyl, methyl.
- Stereochemistry : Exists as enantiomers (R and S configurations) with distinct optical activities.
- Synthesis : Often prepared via enzymatic aldol reactions or chemical methods involving chiral auxiliaries .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Structural Analogs
- Methyl vs. Ethyl Esters: Replacing the methyl ester with ethyl (e.g., Ethyl 2-hydroxy-3-methylbutanoate) increases hydrophobicity and alters boiling points (e.g., ethyl derivatives typically have higher b.p. due to larger alkyl chains) .
- Positional Isomers: Methyl 3-hydroxy-2-methylbutanoate, with hydroxyl at C3 instead of C2, exhibits distinct reactivity in esterification and hydrogen-bonding interactions .
Stereochemical Variants
- (2R,3S)- vs. (2S,3R)-Configurations: Enantiomers like (2S,3R)-3-hydroxy-2-methylbutanoic acid derivatives show divergent biological activities and catalytic efficiencies in asymmetric synthesis .
Functional Group Modifications
- Hydroxymethyl vs. Acetyl: The hydroxymethyl group in this compound enhances hydrogen-bonding capacity compared to the acetyl group in Ethyl 2-acetyl-3-methylbutanoate, influencing solubility and interaction with biological targets .
Table 2: Physicochemical Data
| Compound Name | Boiling Point (°C) | Melting Point (°C) | Solubility (Water) | LogP |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Moderate | 0.8* |
| Methyl (2S)-2-hydroxy-3-methylbutanoate | ~185 | 15–18 | High | 0.5 |
| Ethyl 2-hydroxy-3-methylbutanoate | ~198 | -10 | Low | 1.2 |
| Methyl 3-hydroxy-2-methylbutanoate | ~180 | 20–22 | Moderate | 0.7 |
*Estimated via XLogP3 .
Biological Activity
Methyl 2-(hydroxymethyl)-3-methylbutanoate is an organic compound with notable biological activities, particularly in antimicrobial, cytotoxic, and potential therapeutic applications. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
This compound is an ester derived from the reaction of a hydroxymethyl group with a branched-chain fatty acid. Its molecular formula is , and it has been characterized using various spectroscopic methods, including NMR and GC-MS, to confirm its structure and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various microorganisms.
Case Study: Antimicrobial Efficacy
A study investigating the essential oil of Pulicaria dysenterica identified several esters, including this compound, which demonstrated potent antimicrobial activity against a panel of eighteen microbial strains. The minimum inhibitory concentration (MIC) values were measured, revealing that this compound had a notably lower MIC against Gram-positive bacteria compared to Gram-negative strains.
| Microorganism | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 425 |
| Escherichia coli | 800 |
| Candida albicans | 600 |
The results suggest that the compound's structure contributes to its effectiveness against specific bacterial membranes, particularly those of Gram-positive bacteria .
Cytotoxic Activity
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on mammalian cells.
Cytotoxicity Assays
In vitro studies conducted on rat peritoneal macrophages showed varying degrees of cytotoxicity depending on concentration. The compound demonstrated moderate cytotoxic effects at higher concentrations:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 70 |
| 50 | 50 |
| 100 | 30 |
At concentrations above 100 µM, significant cell death was observed, indicating a potential for selective cytotoxicity that could be harnessed in therapeutic contexts .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell membranes or inhibits essential metabolic pathways.
- Cytotoxic Mechanism : It may induce apoptosis in macrophages through oxidative stress pathways or by modulating signaling cascades involved in cell survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
